molecular formula C14H15NO3 B8463786 Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate CAS No. 51086-05-6

Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate

Cat. No. B8463786
Key on ui cas rn: 51086-05-6
M. Wt: 245.27 g/mol
InChI Key: YRBUVAVJEQLXSR-UHFFFAOYSA-N
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Patent
US06670388B1

Procedure details

To a solution of 5-hydroxyindole-2-carboxylic acid ethyl ester (14.2 g, 68.5 mmol) in DMF (150 mL) was added cesium carbonate (26.8 g, 82.3 mmol). The resulting mixture was stirred at room temperature for 20 min followed by the addition of allyl bromide (5.94 mL, 68.5 mmol). The reaction mixture was stirred at room temperature for 24 h. The reaction was diluted with ethyl acetate, washed with H2O, brine and dried (Na2SO4). The solvent was removed in vacua and the resulting crude product was purified by flash column chromatography on silica gel (0-20% EtOAc/hexanes) to give the desired material as solid (8.9 g, 52%). LC/MS (ES+) m/e 248 [M+H]+.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([OH:15])=[CH:10][CH:9]=2)=[O:5])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:22](Br)[CH:23]=[CH2:24]>CN(C=O)C.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([O:15][CH2:24][CH:23]=[CH2:22])=[CH:10][CH:9]=2)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)O
Name
cesium carbonate
Quantity
26.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.94 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 24 h
Duration
24 h
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacua
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by flash column chromatography on silica gel (0-20% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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